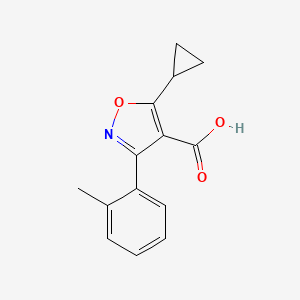
2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one, also known as methasterone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. Methasterone was initially developed for medical use but was never marketed as a prescription drug. Instead, it gained popularity as a dietary supplement in the bodybuilding community due to its ability to promote muscle growth and strength .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves several steps, starting from commercially available steroids. The key steps include:
Methylation: Introduction of methyl groups at the 2a and 17a positions.
Reduction: Reduction of the ketone group at the 3-position to a hydroxyl group.
Cyclization: Formation of the androstan structure through cyclization reactions.
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of methasterone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity methasterone suitable for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17B position results in the formation of a ketone, while reduction of the ketone group at the 3-position yields a hydroxyl group .
Applications De Recherche Scientifique
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on muscle growth, protein synthesis, and androgen receptor binding.
Medicine: Investigated for potential therapeutic applications in conditions such as muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences various molecular pathways, including the mTOR pathway, which plays a crucial role in muscle hypertrophy and anabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Drostanolone: A non-17α-alkylated counterpart of methasterone, used in medical and bodybuilding contexts.
Methylstenbolone: Another synthetic anabolic steroid with similar anabolic properties but different structural modifications.
Dymethazine: A prohormone that converts to methasterone in the body, used for its muscle-building effects.
Uniqueness
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one is unique due to its potent anabolic effects and oral bioavailability. Unlike many other anabolic steroids, it does not require injection and can be taken orally, making it more convenient for users. Additionally, its structural modifications enhance its anabolic properties while reducing androgenic effects, making it a preferred choice for bodybuilders and athletes .
Propriétés
Formule moléculaire |
C21H34O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1 |
Clé InChI |
QCWCXSMWLJFBNM-RPTIVHBHSA-N |
SMILES isomérique |
CC1C[C@]2(C(CCC3C2CC[C@]4(C3CC[C@]4(C)O)C)CC1=O)C |
SMILES canonique |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)




![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)




